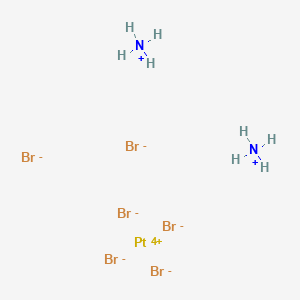

Ammonium hexabromoplatinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diazanium;platinum(4+);hexabromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6BrH.2H3N.Pt/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDMEZNZYLWNNL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6H8N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17363-02-9 | |

| Record name | Platinate(2-), hexabromo-, ammonium (1:2), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017363029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinate(2-), hexabromo-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium hexabromoplatinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Significance Within Platinum Group Metal Coordination Chemistry

Ammonium (B1175870) hexabromoplatinate is an archetypal example of a platinum(IV) coordination complex. The [PtBr₆]²⁻ anion features a central platinum atom in the +4 oxidation state, octahedrally coordinated to six bromide ligands. This structure is characteristic of many hexahalometallate complexes. Historically, compounds of this nature, particularly the related chloro-analogues, were instrumental in the separation and purification of platinum group metals. scispace.com The low aqueous solubility of ammonium and potassium salts of hexahaloplatinates allows for their precipitation from solutions containing various metal ions, a crucial step in refining processes. scispace.comjm-derochette.be

The study of simple, well-defined complexes like ammonium hexabromoplatinate provided the bedrock for Alfred Werner's Nobel Prize-winning theory of coordination chemistry. researchgate.net These compounds served as ideal subjects for developing concepts of primary and secondary valency (oxidation state and coordination number), isomerism, and the geometric arrangement of ligands around a central metal ion. The inertness of the d⁶ platinum(IV) center to ligand substitution on the timescale of observation makes these complexes particularly stable and suitable for structural and bonding studies, which have laid the groundwork for understanding the more complex kinetic and thermodynamic behaviors of PGM compounds. dntb.gov.ua

Evolution of Research Perspectives on Hexahaloplatinate Iv Complexes

The scientific interest in hexahaloplatinate(IV) complexes, including ammonium (B1175870) hexabromoplatinate, has evolved significantly over the decades. Initial research was heavily focused on their synthesis, basic characterization, and role in analytical and extractive metallurgy. scispace.com However, with the advent of advanced spectroscopic and analytical techniques, the research focus has broadened considerably.

Structural studies using X-ray and neutron diffraction have provided detailed insights into the crystal structures and phase transitions of these compounds. For instance, ammonium hexabromoplatinate is known to possess an antifluorite-type cubic structure at room temperature. researchgate.net Neutron diffraction studies have revealed that at low temperatures (below 50 K), it undergoes a phase transition to a tetragonal structure, driven by the orientational ordering of the ammonium (NH₄⁺) cations. researchgate.netwikipedia.org

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | (NH₄)₂[PtBr₆] webelements.com |

| Molar Mass | 710.586 g·mol⁻¹ webelements.com |

| Appearance | Red-brown crystals webelements.com |

| Crystal System (RT) | Cubic (Antifluorite-type) researchgate.net |

| Density | 4.265 g/mL webelements.com |

| Solubility in water | Poorly soluble webelements.com |

Vibrational spectroscopy (Infrared and Raman) has been a powerful tool for probing the bonding within the [PtBr₆]²⁻ anion. researchgate.net The octahedral symmetry (Oₕ) of the anion dictates specific selection rules for its vibrational modes. While a detailed vibrational analysis for (NH₄)₂[PtBr₆] is not extensively reported, the spectra are expected to be very similar to isostructural compounds like K₂[PtBr₆].

Table 2: Representative Vibrational Modes for the [PtBr₆]²⁻ Anion (based on K₂[PtBr₆] data)

| Mode | Symmetry | Wavenumber (cm⁻¹) | Spectroscopic Activity |

|---|---|---|---|

| ν₁ (stretching) | A₁g | ~210 | Raman active |

| ν₂ (stretching) | E₉ | ~190 | Raman active |

| ν₃ (stretching) | T₁ᵤ | ~220 | IR active |

| ν₄ (bending) | T₁ᵤ | ~115 | IR active |

| ν₅ (bending) | T₂₉ | ~95 | Raman active |

| ν₆ (bending) | T₂ᵤ | (Calculated ~70) | Inactive |

(Data is illustrative, based on spectra for K₂[PtBr₆] and general assignments for hexahalo complexes). researchgate.net

In recent decades, research has pivoted towards the functional properties of hexahaloplatinate(IV) complexes. The photochemistry of the [PtBr₆]²⁻ ion has been explored, revealing that photoexcitation can lead to the formation of pentacoordinated platinum(IV) intermediates. mdpi.com In alcoholic solutions, this can result in photoreduction, a process harnessed for the synthesis of platinum nanoparticles. mdpi.com

Perhaps the most significant evolution has been the emergence of Pt(IV) complexes as potential anticancer prodrugs. dntb.gov.ua The octahedral Pt(IV) complexes are kinetically inert but can be reduced within the hypoxic tumor environment to cytotoxic square planar Pt(II) species, such as cisplatin. dntb.gov.uacdnsciencepub.com This "activation by reduction" strategy offers a pathway to overcome the limitations of traditional Pt(II) drugs, such as side effects and drug resistance. dntb.gov.ua

Contemporary Research Challenges and Future Directions for Ammonium Hexabromoplatinate

Precursor Design and Chemical Transformation Routes

The synthesis of this compound and its analogues relies heavily on the careful selection of precursors and the understanding of chemical transformation routes. These factors are pivotal in determining the purity, yield, and properties of the final product.

Synthesis from Platinum(IV) Bromide Precursors

A primary route for the synthesis of this compound involves the use of platinum(IV) bromide (PtBr₄) as a precursor. americanelements.comwikipedia.org Platinum(IV) bromide is a brownish-black crystalline solid that is highly soluble in water, making it a suitable starting material for aqueous reactions. americanelements.comwikipedia.org The synthesis typically involves the reaction of platinum(IV) bromide with an ammonium salt, such as ammonium bromide, in an aqueous solution.

The reaction can be represented by the following equation:

PtBr₄ + 2NH₄Br → (NH₄)₂[PtBr₆]

This method allows for the direct formation of the hexabromoplatinate(IV) anion, [PtBr₆]²⁻, which then combines with ammonium cations to precipitate as this compound. The properties of the resulting complex, such as its red-brown crystalline appearance and poor solubility in water, are well-documented. wikipedia.org

| Property | Value |

| Chemical Formula | (NH₄)₂[PtBr₆] |

| Molar Mass | 710.586 g·mol⁻¹ |

| Appearance | Red-brown crystals |

| Density | 4.265 g/mL |

| Melting Point | 145 °C (decomposes) |

| Solubility in water | Poorly soluble |

| Table 1: Physical Properties of this compound. wikipedia.orgechemi.comamericanelements.com |

Ligand Exchange and Substitution Pathways in Hexahaloplatinate Systems

Ligand exchange reactions are fundamental in the synthesis and modification of hexahaloplatinate complexes. chemguide.co.uklibretexts.org These reactions involve the replacement of one or more ligands in the coordination sphere of the platinum(IV) center with other ligands. chemguide.co.uk The inertness of platinum(IV) complexes can make these substitutions challenging. rsc.org

In hexahaloplatinate systems, the exchange of halide ligands (e.g., bromide for chloride) can be achieved by reacting the complex with a high concentration of the desired halide ion. chemguide.co.uk For instance, reacting a hexachloroplatinate(IV) complex with an excess of bromide ions can lead to the formation of hexabromoplatinate(IV). The general mechanism for ligand substitution in octahedral complexes like [PtBr₆]²⁻ often proceeds through a dissociative or associative pathway. libretexts.org

Factors influencing these substitution reactions include:

The nature of the incoming and outgoing ligands: The size and charge of the ligands can affect the reaction rate and the stability of the resulting complex. chemistrystudent.com

Solvent: The coordinating ability of the solvent can play a role in the reaction mechanism.

Temperature and pressure: These parameters can be adjusted to influence the reaction kinetics and equilibrium.

Research has shown that even seemingly inert platinum(IV) complexes can undergo ligand substitution, opening pathways to new complexes with tailored properties. rsc.org For example, the substitution of bromide ligands with other functional groups can be used to synthesize a variety of platinum(IV) derivatives.

Controlled Crystallization Techniques for High-Quality Single Crystals

The growth of high-quality single crystals is crucial for the detailed structural characterization of this compound and related complexes using techniques like X-ray crystallography. researchgate.net Various controlled crystallization methods can be employed to achieve this.

One common technique is slow evaporation of a saturated solution. By slowly removing the solvent, the concentration of the solute gradually increases, leading to the formation of well-ordered crystals. Another method is slow cooling , where a saturated solution at a higher temperature is gradually cooled, reducing the solubility of the compound and promoting crystallization. youtube.com

The anti-solvent diffusion technique can also be utilized. In this method, a solvent in which the compound is poorly soluble (the anti-solvent) is slowly introduced into a solution of the compound, causing it to precipitate and form crystals. youtube.com The choice of solvent and anti-solvent is critical for the success of this method.

For some platinum complexes, specialized techniques like hydroflux crystal growth have been developed. This low-temperature method is a hybrid between aqueous hydrothermal and molten hydroxide (B78521) flux techniques and has been successful in growing crystals of complex metal hydroxides containing platinum group metals. researchgate.net While not directly reported for this compound, such innovative approaches highlight the ongoing development in the field of crystal growth for platinum complexes.

Scalable and Sustainable Synthesis Protocols for Research Applications

Developing scalable and sustainable synthesis protocols is essential for making this compound and related complexes readily available for research. A scalable synthesis should be efficient, cost-effective, and produce a consistent product quality in larger quantities.

One approach to scalability is to optimize the reaction conditions of the synthesis from platinum(IV) bromide. This includes fine-tuning parameters such as reactant concentrations, temperature, and reaction time to maximize yield and purity. Batch crystallization is a frequently used strategy for producing large quantities of microcrystals, as it is generally easier to scale up than vapor diffusion methods. nih.gov

Sustainability in chemical synthesis focuses on reducing the environmental impact. This can be achieved by:

Using less hazardous solvents or developing solvent-free reaction conditions.

Improving atom economy by designing reactions where a high proportion of the starting materials are incorporated into the final product.

Developing methods for recycling reagents or catalysts.

Crystallographic Investigations for Atomic and Crystal Structure Determination

Crystallography is the cornerstone for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, techniques such as X-ray and neutron diffraction are employed to elucidate its crystal structure, identify its phase, and characterize its microstructural properties.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the precise determination of a compound's molecular structure. uhu-ciqso.es This technique involves directing a beam of monochromatic X-rays onto a single, high-quality crystal of the material. wikipedia.org As the X-rays interact with the electron clouds of the atoms, they are diffracted into a unique pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted beams as the crystal is rotated, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org

For this compound, SC-XRD analysis provides detailed information on:

Unit Cell Dimensions: The precise lengths of the crystallographic axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal. uhu-ciqso.es

Space Group Symmetry: The set of symmetry operations that describe the arrangement of atoms in the unit cell. This compound crystallizes in the cubic system, which is characterized by high symmetry.

Atomic Coordinates: The exact positions of the platinum, bromine, and nitrogen atoms within the unit cell. The analysis confirms the octahedral geometry of the [PtBr₆]²⁻ anion.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms (e.g., Pt-Br bonds) and the angles they form, offering insight into the covalent and ionic interactions within the crystal. uhu-ciqso.es

A significant challenge in the X-ray crystallographic study of compounds containing both very heavy atoms (like platinum) and light atoms (like nitrogen) is the accurate localization of the lighter elements, as the X-ray scattering intensity is proportional to the number of electrons. d-nb.info

Table 1: Crystallographic Data for this compound

| Property | Value |

| Chemical Formula | (NH₄)₂PtBr₆ |

| Molar Mass | 710.58 g/mol |

| Crystal System | Cubic |

| Space Group | Fm-3m (No. 225) |

| Lattice Parameter (a) | ≈ 10.3 Å |

| Density | 4.265 g/cm³ lookchem.com |

| Formula Units per Cell (Z) | 4 |

Powder X-ray Diffraction for Phase Identification and Microstructural Characterization

Powder X-ray diffraction (PXRD) is a versatile technique that utilizes a powdered or polycrystalline sample instead of a single crystal. units.it This method is often more convenient for routine analysis and is instrumental in several areas of characterization. units.it The sample is scanned over a range of angles (2θ), producing a diffractogram that serves as a unique "fingerprint" for the crystalline phase. units.it

Applications of PXRD for this compound include:

Phase Identification: By comparing the experimental diffraction pattern to reference databases, the identity and purity of a synthesized sample of this compound can be confirmed.

Lattice Parameter Refinement: The positions of the diffraction peaks in the pattern are directly related to the unit cell dimensions, allowing for precise calculation of the lattice parameters.

Study of Thermal Expansion: By performing PXRD measurements at various temperatures, changes in the lattice parameters can be monitored to study the material's thermal expansion or to detect temperature-induced phase transitions. researchgate.net

Microstructural Analysis: The width and shape of the diffraction peaks can provide information about the average size of the crystallites and the presence of microstrain within the crystal lattice.

In compounds with heavy atoms, high-quality laboratory PXRD data can sometimes allow for the distinction between ordered and disordered arrangements of molecular ions like ammonium, though it remains a significant challenge. d-nb.info

Neutron Diffraction for Light Atom Position and Vibrational Dynamics

While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This fundamental difference makes neutron diffraction an exceptionally powerful tool for studying crystalline materials containing light elements, particularly hydrogen, in the presence of heavy elements. d-nb.infochemrxiv.org

For this compound, neutron diffraction is crucial for:

Locating Hydrogen Atoms: It can precisely determine the positions of the hydrogen atoms within the ammonium (NH₄⁺) cations, a task that is nearly impossible with X-ray diffraction due to hydrogen's single electron.

Determining Cation Orientation: The technique can reveal the exact orientation of the ammonium ions within the crystal lattice and the nature of the hydrogen bonding between the NH₄⁺ cations and the surrounding bromide ligands of the [PtBr₆]²⁻ anions.

Investigating Order-Disorder Phenomena: Many ammonium salts exhibit phase transitions related to the ordering of the ammonium cations at low temperatures. Neutron diffraction can directly observe these changes, clarifying whether the cations are in a fixed orientation (ordered) or randomly distributed among several possible orientations (disordered). A study on ammonium chloride, for instance, used neutron diffraction to show that its second-order transition is of the order-disorder type. aps.org

Analyzing Vibrational Dynamics: Inelastic neutron scattering can be used to study the rotational and vibrational motions (phonons) of the ammonium ions, providing insights into the dynamic behavior of the molecule within the solid state.

Application of Advanced X-ray Diffraction Techniques

To overcome the limitations of conventional laboratory X-ray sources, advanced diffraction techniques are often employed for more detailed structural analysis.

Synchrotron X-ray Diffraction: Synchrotron facilities produce X-ray beams that are many orders of magnitude more intense than laboratory sources. numberanalytics.com This high intensity allows for improved resolution, faster data collection, and the ability to analyze much smaller crystal samples. numberanalytics.com For this compound, synchrotron XRD would enable more precise determination of atomic positions and could help in resolving subtle structural details such as weak superlattice reflections or diffuse scattering arising from disorder.

High-Resolution X-ray Diffraction (HR-XRD): This technique uses specialized optics to produce a highly collimated and monochromatic X-ray beam, leading to diffraction patterns with exceptionally sharp peaks. numberanalytics.com HR-XRD is ideal for the precise measurement of lattice parameters and for detecting minute structural changes that might occur due to temperature, pressure, or compositional variations. numberanalytics.com

Vibrational Spectroscopic Characterization

Vibrational spectroscopy probes the energies of molecular vibrations. By analyzing how a molecule absorbs infrared radiation, detailed information about its functional groups, symmetry, and bonding can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Vibrations

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify functional groups and characterize molecular structures. upi.edu When a sample is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its allowed vibrational modes. upi.edu

For this compound, the FT-IR spectrum is characterized by absorption bands originating from the distinct vibrations of the ammonium (NH₄⁺) cation and the hexabromoplatinate ([PtBr₆]²⁻) anion.

Table 2: Key FT-IR Vibrational Modes for this compound

| Vibrational Mode | Ion | Typical Frequency Range (cm⁻¹) | Description |

| N-H Stretching | NH₄⁺ | 3000 - 3300 | Asymmetric and symmetric stretching of the N-H bonds. |

| N-H Bending | NH₄⁺ | 1400 - 1500 | Asymmetric and symmetric bending (scissoring) of the H-N-H angles. |

| Pt-Br Stretching | [PtBr₆]²⁻ | 200 - 250 | Stretching vibrations of the platinum-bromine bonds within the octahedron. |

| Br-Pt-Br Bending | [PtBr₆]²⁻ | < 150 | Bending or deformation modes of the [PtBr₆]²⁻ octahedron. |

Note: The frequency ranges are approximate and based on typical values for ammonium salts and hexahalometallate complexes. walshmedicalmedia.com

Analysis of the FT-IR spectrum provides insights into:

Functional Group Identification: The presence of sharp, distinct bands in the regions noted above confirms the presence of both the NH₄⁺ and [PtBr₆]²⁻ ions.

Symmetry and Environment: The number of observed bands for a particular vibration can indicate the local symmetry of the ion within the crystal lattice. For example, a highly symmetric environment, as expected in a cubic crystal, would lead to fewer active IR bands than a distorted environment.

Hydrogen Bonding: The frequency and broadness of the N-H stretching bands are sensitive to the strength of hydrogen bonding between the ammonium cations and the bromide ligands. Stronger hydrogen bonds typically cause the N-H stretching frequency to decrease and the band to broaden.

Raman Spectroscopy for Lattice and Molecular Vibrational Modes

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material, providing insights into its crystal lattice and molecular structure. mt.com In crystalline solids like this compound, the Raman spectrum reveals information about both external lattice vibrations (phonons) and internal molecular vibrations. spectroscopyonline.com The low-frequency region of the spectrum is particularly sensitive to the crystal structure and can be used to differentiate between different polymorphic forms. mt.comspectroscopyonline.com

For the [PtBr₆]²⁻ anion, which possesses octahedral (Oₕ) symmetry, specific vibrational modes are predicted by group theory. acs.org These include the Raman-active stretching and bending modes of the Pt-Br bonds. The vibrational modes for the ammonium cation (NH₄⁺) are also observable, typically appearing at higher frequencies corresponding to N-H bending and stretching vibrations. nih.gov

Studies on related hexahalo complexes have shown that the Raman spectra are characterized by distinct peaks corresponding to the ν₁, ν₂, and ν₅ modes of the [MX₆]ⁿ⁻ octahedron. acs.org The external lattice modes, which involve the collective motions of the cations and anions, appear at very low frequencies. spectroscopyonline.com For instance, in ammonium metavanadate, translational and rotational modes of the NH₄⁺ and VO₃⁻ ions are observed below 320 cm⁻¹. nih.gov

A representative analysis of the vibrational modes for this compound would involve identifying the characteristic peaks for the [PtBr₆]²⁻ anion and the NH₄⁺ cation, as well as the low-frequency lattice modes. The positions of these peaks can provide information on the strength of the Pt-Br and N-H bonds, as well as the nature of the interactions within the crystal lattice.

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| ν₁(A₁g) | Symmetric Pt-Br stretch | ~200-220 |

| ν₂(E₉) | Asymmetric Pt-Br stretch | ~180-200 |

| ν₅(F₂₉) | Br-Pt-Br bend | ~80-100 |

| NH₄⁺ bending | N-H bending vibrations | ~1400-1700 |

| NH₄⁺ stretching | N-H stretching vibrations | ~2800-3200 |

| Lattice Modes | Translational and rotational modes of ions | <150 |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Platinum(IV) Bromido Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for investigating the structure and dynamics of platinum complexes in solution. huji.ac.ilresearchgate.net

The ¹⁹⁵Pt nucleus, with a natural abundance of 33.8% and a spin of I = ½, provides a wide chemical shift range of about 15,000 ppm, making it highly sensitive to the electronic environment around the platinum center. mdpi.com This sensitivity allows for the detailed study of platinum complexes, their structure, and conformation. huji.ac.il The chemical shift of ¹⁹⁵Pt is influenced by factors such as the oxidation state of platinum, the nature of the ligands, and their spatial arrangement. mdpi.comnih.gov For Pt(IV) complexes like this compound, the chemical shifts are found in a distinct region compared to Pt(0) or Pt(II) complexes. nih.gov

The reference compound for ¹⁹⁵Pt NMR is typically a 1.2 M solution of Na₂PtCl₆ in D₂O. huji.ac.il The chemical shift of the [PtBr₆]²⁻ anion is expected to be significantly different from its chloro analogue due to the different electronic effects of the bromide ligands. Studies on mixed halide-hydroxide Pt(IV) complexes have demonstrated that ¹⁹⁵Pt NMR chemical shift trend analysis is a powerful method for identifying different species in solution. researchgate.net

Spin-spin coupling constants between ¹⁹⁵Pt and other nuclei (¹J(¹⁹⁵Pt-L)) provide valuable information about the bonding and geometry of the complex. mdpi.com While direct coupling to bromine is not typically observed due to the quadrupolar nature of bromine isotopes, coupling to other nuclei like ¹H or ¹³C in ligands can be measured. rsc.org

| Parameter | Value | Reference |

|---|---|---|

| Chemical Shift (δ) vs. Na₂PtCl₆ | Specific to solvent and concentration | researchgate.net |

| Typical Linewidth | Narrow | huji.ac.il |

¹H NMR spectroscopy is used to characterize the ammonium cation (NH₄⁺) in this compound. The chemical shift of the ammonium protons can be influenced by factors such as the solvent, pH, and interactions with the surrounding anions. nih.govmdpi.com In some cases, coupling between the protons and the ¹⁴N nucleus (I=1) can be observed, resulting in a triplet. researchgate.net

Two-dimensional NMR techniques like Heteronuclear Multiple Quantum Coherence (HMQC) are employed to correlate the chemical shifts of protons with those of other nuclei, such as ¹⁹⁵Pt or ¹⁵N. iastate.eduacdlabs.com A ¹H-¹⁹⁵Pt HMQC experiment could potentially reveal through-space interactions between the ammonium protons and the hexabromoplatinate anion. Similarly, a ¹H-¹⁵N HMQC spectrum can be used to definitively identify the ammonium resonance and study its environment. nih.gov Such studies can provide insights into ion pairing and hydrogen bonding interactions between the cation and the anionic complex in solution.

| Parameter | Typical Value/Observation | Reference |

|---|---|---|

| Chemical Shift (δ) | ~7 ppm in some solvents | researchgate.net |

| Multiplicity | Singlet or triplet (due to ¹⁴N coupling) | researchgate.net |

| ¹J(¹⁴N-¹H) Coupling Constant | ~52 Hz | researchgate.net |

X-ray Absorption Spectroscopy (XAS) for Electronic and Local Structure

The XANES region of the Pt L₃-edge spectrum is particularly useful for determining the oxidation state of platinum. xrayabsorption.org The position of the absorption edge shifts to higher energy with an increasing oxidation state. xrayabsorption.org Furthermore, the intensity of the "white line," a prominent peak at the absorption edge, is sensitive to the oxidation state and the density of unoccupied d-states. nih.govresearchgate.net

For this compound, the XANES spectrum would confirm the +4 oxidation state of the platinum center. By comparing the edge position and white line intensity to those of known Pt(II) and Pt(IV) standards, a quantitative analysis of the oxidation state can be performed. nih.govnih.gov This technique is especially valuable for studying potential reduction-oxidation processes involving the platinum complex.

The EXAFS region of the XAS spectrum contains information about the local atomic structure around the absorbing atom, including coordination numbers and bond distances. libretexts.org Analysis of the EXAFS oscillations allows for the determination of the Pt-Br bond length in the [PtBr₆]²⁻ anion. osti.gov

By fitting the EXAFS data, the number of nearest neighbors (the coordination number) and their distance from the platinum atom can be extracted. For this compound, this analysis would be expected to confirm an octahedral coordination of six bromide ions around the central platinum atom. The determined Pt-Br bond distance can be compared with values obtained from X-ray diffraction studies on similar compounds. For instance, the Pt-Br bond length in K₂PtBr₆ has been determined to be 246 pm. cdnsciencepub.com

| Parameter | Expected Value | Reference |

|---|---|---|

| Pt-Br Coordination Number | 6 | cdnsciencepub.com |

| Pt-Br Bond Distance | ~246 pm | cdnsciencepub.com |

Theoretical Investigations into Electronic Structure, Chemical Bonding, and Relativistic Phenomena in Hexabromoplatinate Iv Anions

Density Functional Theory (DFT) Studies of Electronic Configuration and Geometrical Optimization

Density Functional Theory (DFT) has become an essential tool for investigating the properties of transition metal complexes like ammonium (B1175870) hexabromoplatinate. rsc.org It offers a balance between computational cost and accuracy for predicting molecular geometries and electronic structures. rsc.org

DFT calculations are widely used for the geometry optimization of platinum(IV) complexes. rsc.orgacs.org For the hexabromoplatinate(IV) anion, [PtBr₆]²⁻, these calculations predict an octahedral geometry, which is consistent with experimental data from X-ray diffraction. acs.orgnih.gov Studies comparing calculated geometries with experimental X-ray data for various Pt(IV) complexes, including [PtBr₆]²⁻, have shown good agreement. acs.org For instance, a slight distortion from perfect octahedral symmetry is often observed in the solid state, with cis-Br-Pt-Br angles varying slightly from 90° and trans-Br-Pt-Br angles close to the ideal 180°. nih.gov DFT methods, such as those employing the PBE0 functional with a def2-TZVP basis set and incorporating relativistic, solvation, and dispersion corrections, have been identified as providing high accuracy for predicting metrical parameters in platinum complexes. rsc.org

Beyond geometry, DFT is used to calculate various electronic descriptors. The energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), atomic charges, and the distribution of electron density are key parameters derived from DFT calculations. acs.orgnih.gov These descriptors are crucial for understanding the reactivity and electronic nature of the complex. For example, the low energy of the HOMO in Pt(IV) complexes helps to explain their general inability to act as reductants. acs.org

Molecular Orbital Theory (MOT) and Hybridization Schemes in Platinum(IV) Bromido Complexes

The bonding in the octahedral [PtBr₆]²⁻ anion can be described using both hybridization theory and the more comprehensive Molecular Orbital Theory (MOT).

In the traditional (and now considered overly simplistic) view of hybridization, the platinum(IV) center, with a 5d⁶ electron configuration, would be described as having d²sp³ hybridization to form six sigma bonds with the bromide ligands. embibe.comstackexchange.com This model, however, fails to capture the nuances of the electronic structure, particularly the role of ligand-based orbitals. stackexchange.com

A more accurate picture is provided by MOT. A qualitative MO diagram for an octahedral complex like [PtBr₆]²⁻ involves the combination of platinum's 5d, 6s, and 6p orbitals with the sigma and pi orbitals of the six bromide ligands. This results in a set of bonding, non-bonding, and anti-bonding molecular orbitals. In the low-spin d⁶ configuration of Pt(IV), the six d-electrons occupy the non-bonding (or weakly π-bonding) t₂g set of orbitals.

However, advanced computational studies, including relativistic calculations, have challenged the standard textbook MO diagram for such complexes. aip.org These studies indicate that the highest occupied molecular orbitals in [PtBr₆]²⁻ have almost exclusively ligand character, rather than being predominantly metal d-orbitals. aip.org The HOMO is identified as a combination of ligand π orbitals, and the LUMO has significant contributions from the platinum eg set mixed with ligand σ orbitals. acs.org This revised understanding is crucial for correctly interpreting electronic spectra and photochemical behavior.

Charge Density Analysis and Quantum Theory of Atoms in Molecules (QTAIM)

Analyzing the distribution of electron density provides deep insights into the nature of chemical bonding within the [PtBr₆]²⁻ anion. Methods such as Natural Population Analysis (NPA) and mapping of the electrostatic potential (ESP) are used to quantify charge distribution. acs.org

NPA calculations on Pt(IV) complexes reveal the partial charges on the central platinum atom and the surrounding ligands. acs.org In the [PtBr₆]²⁻ anion, the platinum atom carries a significant positive charge, while the bromide ligands are negatively charged, reflecting the polar covalent nature of the Pt-Br bonds. The charge on the platinum atom is a sensitive descriptor that can be influenced by the nature of the ligands. acs.org

The distribution of electron density can be visualized using ESP-mapped surfaces. For related Pt(IV) complexes, these maps show that the most electron-negative regions are located around the halide ligands, while the regions around the central metal and any other attached groups (like nitrogen donors in other complexes) are more electropositive. acs.org The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for partitioning the electron density of a molecule into atomic basins, allowing for a detailed characterization of atom-in-molecule properties and the nature of interatomic interactions.

Ligand Field Theory and Electronic Transitions in [PtBr₆]²⁻

The electronic absorption spectrum of the [PtBr₆]²⁻ anion is characterized by distinct bands in the ultraviolet and visible regions, which can be assigned using Ligand Field Theory (LFT) and MOT. The spectrum arises from electronic transitions between different molecular orbitals. nsc.ruresearchgate.net

The key transitions observed for hexahaloplatinate(IV) complexes are categorized as:

Ligand-to-Metal Charge-Transfer (LMCT) bands: These are typically the most intense absorptions and occur at lower energies (longer wavelengths) for [PtBr₆]²⁻ compared to [PtCl₆]²⁻. caltech.edu This is because the bromide 4p orbitals are higher in energy than the chloride 3p orbitals, reducing the energy gap for electron transfer to the empty eg* orbitals of the Pt(IV) center. These transitions are responsible for the reddish-brown color of the complex.

Ligand-Field (d-d) transitions: These transitions occur between the occupied t₂g and the empty eg* orbitals of the platinum d-shell. For a d⁶ low-spin octahedral complex, these transitions are spin-forbidden (e.g., ¹A₁g → ³T₁g, ³T₂g) or spin-allowed but Laporte-forbidden (e.g., ¹A₁g → ¹T₁g, ¹T₂g). They are generally much weaker in intensity than the LMCT bands and are often obscured by them. nsc.ru

The photochemistry of [PtBr₆]²⁻, such as photoaquation, is initiated by excitation into these electronic states. nsc.ruresearchgate.netresearchgate.net Ultrafast spectroscopic studies show that upon photoexcitation, the system undergoes rapid relaxation processes, including intersystem crossing and vibrational relaxation, on femtosecond to picosecond timescales. nsc.ru

| Transition Type | Description | Relative Intensity | Spectral Region |

|---|---|---|---|

| Ligand-to-Metal Charge-Transfer (LMCT) | Electron transfer from ligand p-orbitals to metal d-orbitals (e.g., Br(π, σ) → Pt(eg)) | High | UV-Visible |

| Ligand-Field (d-d) | Electron transition between metal d-orbitals (t2g → eg) | Low (often obscured) | Visible |

Incorporation of Relativistic Corrections in Computational Models of Platinum Systems

For heavy elements like platinum, relativistic effects significantly influence the electronic structure and must be included in accurate computational models. aip.orguic.edu These effects arise from the high velocity of core electrons, which leads to a relativistic contraction of s and p orbitals and an expansion and energetic destabilization of d and f orbitals.

Several methods are used to incorporate these effects:

Relativistic Effective Core Potentials (RECPs): This is a common approach where the core electrons are replaced by a potential that includes relativistic effects, while only the valence electrons are treated explicitly. aip.org

All-electron relativistic methods: These methods treat all electrons in the system relativistically. Examples include methods based on the Douglas-Kroll-Hess (DKH) or the more rigorous four-component Dirac-Fock Hamiltonians. aip.org Comparing results from non-relativistic and various relativistic methods highlights the importance of these corrections. aip.org

Spin-Orbit Coupling: This is a key relativistic effect that describes the interaction between an electron's spin and its orbital angular momentum. It causes the splitting of energy levels and is crucial for accurately describing the electronic states and properties of platinum complexes, such as NMR chemical shifts and the details of electronic spectra. aip.orgsonar.ch Calculations of properties like the ¹⁹⁵Pt NMR chemical shift show that including spin-orbit contributions is essential for obtaining good agreement with experimental values. sonar.ch

The failure to include relativistic corrections can lead to qualitatively incorrect descriptions of the electronic structure and properties of platinum compounds. aip.orgsonar.ch

Influence of Cationic Environment on Anionic Electronic Structure

In the solid state and in solution, the [PtBr₆]²⁻ anion is not isolated but is influenced by its surrounding environment, particularly the counter-ions (cations) and solvent molecules. nih.govpsu.edu In ammonium hexabromoplatinate, the ammonium (NH₄⁺) cations interact with the anion primarily through electrostatic forces and hydrogen bonding.

X-ray diffraction studies of related tetraorganoammonium hexahaloplatinate salts show that they exist as ionic pairs in the crystal lattice. nih.gov The cations and anions are arranged in specific packing motifs, often involving multiple short contacts between the cation and the halide ligands of the anion. science.gov

In solution, the interaction is more dynamic. The hydration or solvation shell around the anion plays a critical role. Computational studies on the related [PtCl₆]²⁻ anion have shown that water molecules in the first hydration shell form specific hydrogen bonds, pointing towards the faces of the octahedral anion. psu.edu These directed interactions can significantly perturb the electronic structure of the anion, which is reflected in properties like the ¹⁹⁵Pt NMR chemical shift. psu.edu The chemical shift is highly sensitive to the geometry of these anion-solvent or anion-cation interactions. psu.edu Similarly, the NH₄⁺ cation can engage in hydrogen bonding with the bromide ligands of the [PtBr₆]²⁻ anion, influencing its charge distribution and electronic properties.

Chemical Reactivity and Mechanistic Pathways of Ammonium Hexabromoplatinate

Ligand Substitution Kinetics and Stereochemistry in Platinum(IV) Bromido Complexes

Ligand substitution reactions in platinum(IV) complexes, such as the hexabromoplatinate(IV) anion [PtBr₆]²⁻, are typically slow due to the metal center's d⁶ low-spin electron configuration, which results in a high ligand field stabilization energy. libretexts.org However, these substitutions are crucial for the synthesis of other platinum compounds.

The kinetics of ligand substitution for platinum(IV) complexes often follow a two-term rate law, which includes a solvent-assisted pathway and a path dependent on the concentration of the entering ligand. researchgate.net For halide exchange reactions in similar platinum complexes, the rate law is given as: rate = [Pt complex](k₁ + k₂[halide]). electronicsandbooks.com Here, k₁ represents the solvation step. electronicsandbooks.com Studies on related chloro-bromo platinum(II) complexes have shown that the stepwise replacement of ligands is observable, and each step can be followed spectrometrically. researchgate.net Bromide as an entering group generally reacts faster than chloride. electronicsandbooks.com

The stereochemistry of substitution at a Pt(IV) center is a critical aspect. For square planar d⁸ complexes, which are the product of Pt(IV) reduction, the trans effect plays a significant role in directing the position of incoming ligands. libretexts.org The trans effect dictates that certain ligands increase the rate of substitution of the ligand positioned opposite to them. libretexts.org For octahedral Pt(IV) complexes, substitution reactions can proceed through various mechanisms, but often with retention of stereochemistry. However, reductive elimination followed by oxidative addition can lead to changes in stereochemistry. Sₙ2 reactions, which proceed through a backside attack, result in an inversion of configuration. libretexts.orgyoutube.com

A comparison of the kinetic parameters for halide exchange in related platinum complexes is presented in the table below.

| Complex | Entering Ligand | Rate Constant (k₂) M⁻¹s⁻¹ | Temperature (°C) |

| trans-[Pt(P(C₂H₅)₃)₂Cl₂] | Cl⁻ | 0.043 | 25 |

| trans-[Pt(P(C₂H₅)₃)₂Br₂] | Br⁻ | 0.44 | 25 |

| trans-[Pt(P(C₂H₅)₃)(NH₃)Cl₂] | Cl⁻ | 0.021 | 25 |

| trans-[Pt(P(C₂H₅)₃)(NH₃)Br₂] | Br⁻ | 0.63 | 25 |

| This table presents kinetic data for related phosphine-platinum(II) halide complexes to illustrate the relative rates of halide exchange. Data adapted from a study on ligand substitution kinetics. electronicsandbooks.com |

Redox Processes Involving Platinum(IV) Centers

The hexabromoplatinate(IV) ion, [PtBr₆]²⁻, is characterized by a platinum center in the +4 oxidation state. ontosight.ai This high oxidation state makes the complex susceptible to reduction, a key feature of its chemical reactivity. Redox reactions can be initiated by chemical reductants or through photochemical and thermal means. thermofisher.com The reduction of Pt(IV) to lower oxidation states, typically Pt(II) or Pt(0), is a fundamental process in the synthesis of platinum-based materials and catalysts. nsc.rulibretexts.org

The activation of Pt(IV) complexes often involves their reduction to the more reactive Pt(II) species. rsc.org This process can be achieved using various biological and chemical reducing agents, such as ascorbic acid and glutathione. nih.gov The mechanism of reduction can proceed through either an inner-sphere or outer-sphere electron transfer. rsc.org The kinetics of these redox reactions are influenced by factors such as pH, temperature, and the concentration of reactants. mdpi.com For instance, the reduction of Pt(IV) chloride complexes by ascorbic acid is pseudo-first-order and highly dependent on the pH of the solution. mdpi.com

Studies on reversible redox systems involving platinum complexes, such as the reaction between [PtL₄]²⁺ and Fe³⁺/Br⁻, show that the oxidation of Pt(II) and reduction of Pt(IV) can involve two successive one-electron-transfer steps. rsc.org The rate of Pt(IV) reduction in this system is first-order with respect to the concentration of the Fe²⁺ reductant. rsc.org

Reductive elimination is a crucial step in many catalytic cycles involving organometallic complexes and is the microscopic reverse of oxidative addition. wikipedia.orglibretexts.org In this process, two ligands attached to the metal center couple and are eliminated, leading to a decrease in the metal's oxidation state by two. wikipedia.org For hexabromoplatinate(IV), this would involve the formation of a Pt(II) species.

The general mechanism for reductive elimination from an octahedral Pt(IV) complex requires the two ligands to be eliminated to be in a cis position relative to each other. wikipedia.orglibretexts.org The process can be slow from a coordinatively saturated complex and may require the initial dissociation of a ligand to form a five-coordinate intermediate. wikipedia.org This intermediate often adopts a distorted trigonal bipyramidal geometry that brings the eliminating groups into close proximity, facilitating the reaction. wikipedia.org

The activation of platinum(IV) prodrugs to their active platinum(II) counterparts is a well-studied example of reductive elimination. rsc.org This reduction leads to a change in the coordination geometry from octahedral for Pt(IV) to square planar for Pt(II), with the detachment of the axial ligands. rsc.org While it was initially thought that only the axial ligands are released, studies have shown that multiple Pt(II) species can be formed, indicating more complex reaction pathways. ub.edu

| Process | Description | Key Features |

| Oxidation | Loss of electrons from a chemical species. libretexts.org | In the context of platinum, Pt(II) can be oxidized to Pt(IV). |

| Reduction | Gain of electrons by a chemical species. libretexts.org | Pt(IV) in hexabromoplatinate is reduced to Pt(II) or Pt(0). |

| Reductive Elimination | A reaction where two cis ligands on a metal center are eliminated, reducing the metal's oxidation state. wikipedia.orgksu.edu.sa | Key for the activation of Pt(IV) complexes to Pt(II). rsc.org Requires cis-orientation of eliminating groups. libretexts.org |

| Oxidative Addition | The reverse of reductive elimination, where a molecule adds to a metal center, increasing its oxidation state. wikipedia.org | Important in the formation of Pt(IV) complexes from Pt(II) precursors. ub.edu |

Photochemical Activation and Reaction Mechanisms

The [PtBr₆]²⁻ anion exhibits significant photochemical activity. researchgate.net Irradiation of the complex with light corresponding to its electron-transfer or d-d absorption bands induces chemical reactions. researchgate.net The primary photochemical process observed for hexabromoplatinate(IV) in aqueous solution is photoaquation, where a bromide ligand is replaced by a water molecule. researchgate.net

Studies have shown that both d-d and electron-transfer excitations lead to this photoaquation reaction with a quantum yield of approximately 0.4, which is independent of the irradiation wavelength. researchgate.net This suggests that, regardless of the initial excited state, the complex relaxes to a common chemically active state before the reaction occurs. The proposed primary step is the heterolytic fission of a platinum-bromine bond. researchgate.net

Ultrafast pump-probe spectroscopy and other time-resolved techniques have provided deeper insights into the mechanistic pathways. epj-conferences.org Following photoexcitation, the hexabromoplatinate dianion undergoes complex structural dynamics. epj-conferences.org The photochemical pathway involves the formation of a nascent pentabromoplatinate anion, which is subject to distortions due to Jahn-Teller conical intersections before terminating at the aquated product complex. epj-conferences.org Intermediates such as the Adamson radical pair, {Pt(III) ion···Br atom}, have been postulated, although direct evidence is often elusive. nsc.ru Subsequent steps can include geminate recombination or aquation to form [PtBr₅(H₂O)]⁻, which can then undergo further decay involving the reduction of the platinum center. epj-conferences.org

| Wavelength (nm) | Band Type | Photochemical Reaction | Quantum Yield (Φ) |

| 313 | Electron-transfer | Photoaquation | ~0.4 |

| 365 | Electron-transfer | Photoaquation | ~0.4 |

| 433 | d-d | Photoaquation | ~0.4 |

| 530 | d-d | Photoaquation | ~0.4 |

| This table summarizes the results of a photochemical study on the [PtBr₆]²⁻ ion, showing the consistency of the photoaquation quantum yield across different excitation wavelengths. researchgate.net |

Thermal Decomposition and Solid-State Reaction Mechanisms

Ammonium (B1175870) hexabromoplatinate(IV) undergoes decomposition upon heating. thermofisher.com The thermal decomposition of related binary complex salts, such as [Rh(NH₃)₅Cl][PtBr₆], provides insight into the potential solid-state reaction mechanisms. researchgate.netresearchgate.net In an inert atmosphere like helium, the decomposition of such complexes can be a multi-stage process. researchgate.net For [Rh(NH₃)₅Cl][PtBr₆], decomposition occurs in four stages between 345°C and 800°C, involving the sublimation of ammonium bromide and ultimately leading to the formation of metallic platinum and rhodium tribromide, followed by the formation of mixed solid solutions. researchgate.netresearchgate.net

The decomposition pathway suggests that the process can be preceded by ligand exchange between the cation and anion within the crystal lattice, coupled with the reduction of the platinum(IV) center. researchgate.net The final products of thermal decomposition are highly dependent on the atmosphere. In a hydrogen atmosphere, the decomposition of [Rh(NH₃)₅Cl][PtBr₆] is much faster, and the metals are reduced simultaneously to form a single-phase solid solution. researchgate.net For ammonium hexabromoplatinate itself, thermal decomposition can lead to the release of irritating gases and vapors, such as hydrogen bromide and nitrogen oxides. thermofisher.com Kinetic analysis of thermogravimetric data is used to determine the parameters of these pyrolysis processes. akjournals.com

Solid State Phenomena, Phase Transitions, and Lattice Dynamics of Ammonium Hexabromoplatinate

Calorimetric and Thermodynamic Characterization of Phase Transitions

Calorimetric studies, particularly using adiabatic calorimetry, have been instrumental in identifying and characterizing phase transitions in ammonium (B1175870) hexabromoplatinate. Heat capacity measurements of (NH₄)₂PtBr₆ from 6 K to 320 K revealed a λ-shaped anomaly, indicative of an order-disorder transition, with a maximum heat capacity at (57.4 ± 0.1) K. researchgate.net The standard molar entropy change associated with this transition was determined to be (2.491 ± 0.028)·R, where R is the gas constant. researchgate.net

For the deuterated analogue, (ND₄)₂PtBr₆, a similar λ-shaped transition was observed at a higher temperature of (68.0 ± 0.1) K, with a corresponding standard molar entropy change of (2.684 ± 0.028)·R. researchgate.net This isotopic shift in the transition temperature highlights the significant role of the ammonium ion's dynamics in the transition mechanism.

Nuclear Quadrupole Resonance (NQR) frequency measurements on ⁷⁹Br in a polycrystalline sample of (NH₄)₂PtBr₆ also confirmed a structural phase transition at 58 K. cdnsciencepub.com This was further supported by a distinct minimum in the spin-lattice relaxation time at the same temperature. cdnsciencepub.com

Structural Transformations and Lattice Rearrangements at Varying Temperatures and Pressures

At room temperature, ammonium hexabromoplatinate typically crystallizes in a cubic antifluorite structure with the space group Fm3m. umich.eduacs.org In this structure, the [PtBr₆]²⁻ ions form a face-centered cubic lattice, with the ammonium ions occupying the tetrahedral interstitial sites.

The phase transition observed at low temperatures involves a distortion from this cubic symmetry. The model proposed for similar R₂MX₆ compounds suggests a transition from a cubic to a tetragonal symmetry. cdnsciencepub.com This structural change is attributed to a softening of a rotary lattice mode, which leads to a small distortion of the cages formed by the NH₄⁺ ions and a corresponding rotation of the PtBr₆ octahedra within these cages. cdnsciencepub.com

While detailed pressure-dependent structural studies on (NH₄)₂PtBr₆ are not extensively documented in the provided results, studies on related ammonium cryolite (B1665278) families show that hydrostatic pressure can significantly influence phase transition sequences. nsc.ru Generally, increasing pressure can alter transition temperatures, narrow the stability regions of certain phases, and even induce new phase transitions. nsc.ru

Mechanistic Understanding of Solid-State Conversions and Topochemical Reactions

The solid-state conversions in this compound are primarily driven by thermal energy. The thermal decomposition of related complex salts, such as [Rh(NH₃)₅Cl][PtBr₆], in an inert atmosphere proceeds through the formation of metallic platinum and rhodium tribromide, eventually resulting in a mixture of solid solutions. researchgate.net This suggests that the thermal decomposition of (NH₄)₂PtBr₆ likely involves the loss of ammonia (B1221849) and hydrogen bromide, leading to the formation of metallic platinum. The initial step in the thermal decomposition of many ammonium salts is often a proton transfer from the ammonium cation to the anion. sioc-journal.cn

Topochemical reactions, which are solid-state reactions controlled by the crystalline lattice, offer a pathway for synthesizing materials with specific structures and properties. nih.govnih.gov While specific topochemical polymerizations involving this compound are not detailed, the principles suggest that if the monomers (in this case, the [PtBr₆]²⁻ and NH₄⁺ ions) are suitably aligned in the crystal lattice, a controlled solid-state reaction could be initiated by stimuli like heat or pressure. nih.govnih.gov

Role of Ammonium Cation Dynamics in Solid-State Behavior

The dynamics of the ammonium cation play a crucial role in the solid-state behavior and phase transitions of this compound. At higher temperatures, the NH₄⁺ ions are typically orientationally disordered, undergoing rapid reorientations within the crystal lattice. d-nb.info As the temperature is lowered, the ordering of these ammonium tetrahedra can induce structural phase transitions. mdpi.com

The significant isotope effect observed in the calorimetric studies of (NH₄)₂PtBr₆ and (ND₄)₂PtBr₆, where the transition temperature shifts from 57.4 K to 68.0 K upon deuteration, strongly indicates the involvement of the ammonium ion's rotational or librational motions in the phase transition mechanism. researchgate.net The ordering of the ammonium ions is accompanied by significant changes in entropy and can lead to rotations of the [PtBr₆]²⁻ octahedra, resulting in the formation of stronger N-H···Br hydrogen bonds at lower temperatures. mdpi.com

Studies on similar perovskite-type compounds, (NH₄)₂ZnX₄ (X = Cl, Br), using ¹H MAS NMR and ¹⁴N NMR, have further elucidated the role of NH₄⁺ ions in successive phase transitions. nih.govnih.gov These studies show that changes in the crystal symmetry and cation reorientation rates are strongly influenced by temperature and are key drivers of the observed phase transitions. nih.govnih.gov

Advanced Materials Science and Catalytic Applications of Ammonium Hexabromoplatinate

Utilization as Precursor for Novel Materials Synthesis

Ammonium (B1175870) hexabromoplatinate is a valuable starting material for the creation of sophisticated platinum-containing materials. Its primary function as a precursor lies in its ability to provide a well-defined source of platinum that can be transformed into metallic platinum, platinum alloys, or other platinum compounds through various chemical or physical processes. These processes often involve thermal decomposition or chemical reduction to yield materials with specific morphologies and properties, such as nanoparticles and thin films.

Synthesis of Conductive Polymers and Nanomaterials

While not a direct component in the polymerization process, ammonium hexabromoplatinate and related platinum compounds are essential precursors for synthesizing platinum nanomaterials that can be integrated with conductive polymers. chemimpex.com The resulting nanocomposites often exhibit enhanced electrical, catalytic, and sensing properties.

The synthesis of platinum nanoparticles (PtNPs) from precursors like this compound can be achieved through various methods, including chemical reduction and sol-gel processes. nih.govmdpi.com These methods allow for control over the size, shape, and distribution of the nanoparticles, which is crucial for their final application. nih.govnih.gov For instance, morphology-controlled synthesis of platinum nanoparticles on graphene oxide surfaces has been demonstrated to create high-performance nanocomposites. rsc.org These PtNP-polymer or PtNP-carbon composites are pivotal in the development of advanced materials for electronics and photonics. chemimpex.com

Key Nanomaterial Synthesis Parameters:

Precursor Choice: Ammonium salts like (NH₄)₂PtBr₆ provide a source of platinum(IV) ions. nih.govresearchgate.net

Reducing Agents: Various chemical and biological agents are used to reduce Pt(IV) to Pt(0). nih.gov

Stabilizing Agents: Polymers, surfactants, or ligands are often used to prevent nanoparticle aggregation and control growth. nih.govnih.gov

Reaction Conditions: Parameters such as temperature, pH, and precursor concentration are adjusted to control the final morphology and size of the nanomaterials. nih.govnih.gov

Development of Platinum-Containing Advanced Inorganic Materials

This compound serves as a precursor for a variety of advanced inorganic materials, primarily through processes that convert the salt into elemental platinum or other platinum compounds. Platinum(IV) halides are recognized for their role as precursors in the synthesis of platinum-containing catalysts and materials. cymitquimica.com

One significant application is in the fabrication of platinum thin films and coatings via electrochemical deposition. Although studies may feature the closely related ammonium hexachloroplatinate, the principles are transferable. The deposition process involves the electrochemical reduction of the [PtBr₆]²⁻ complex in a solution to form a metallic platinum layer on a substrate. The properties of these films are highly dependent on the deposition conditions.

Table 1: Influence of Deposition Potential on Platinum Film Properties (Analogous System)

| Deposition Potential (Overpotential) | Resulting Grain Size | Crystallographic Texture (Preferred Orientation) | Surface Morphology | Resulting Electrochemical Properties |

|---|---|---|---|---|

| Low | Very Small | (311) | Porous, High Surface Area | High electrocatalytic activity due to large surface area. |

| Increasing | Increases | Stronger (111) | Denser, more defined structure | Electrochemical response is dependent on the specific texture and morphology. |

Furthermore, thermal decomposition of this compound is another route to produce platinum materials. Heating the compound under controlled atmospheres can lead to the formation of platinum nanoparticles or sponges, which are useful in catalysis and other applications.

Catalytic Activity in Organic Transformations and Electrochemical Processes

The catalytic utility of this compound arises from the platinum center, which can exist in multiple oxidation states and coordinate with various reactants. Platinum catalysts, in general, are highly effective for a wide range of reactions due to their ability to provide active sites for substrate adsorption and to lower the activation energy of reactions. reddit.com

Homogeneous and Heterogeneous Catalysis with Platinum Bromido Species

This compound can be a source of catalytically active platinum bromide species for both homogeneous and heterogeneous catalysis. In solution, the [PtBr₆]²⁻ anion itself or derivative platinum(II) or platinum(IV) bromide complexes can act as homogeneous catalysts. chemimpex.comguidechem.com Platinum catalysts are known to be effective in numerous organic synthesis reactions, including hydrogenations, hydrosilylations, and cycloadditions. alfachemic.com

Examples of Platinum-Catalyzed Organic Reactions:

Hydrogenation: Platinum catalysts are widely used for the asymmetric hydrogenation of various organic compounds. alfachemic.com

Hydrosilylation: Homogeneous platinum catalysts are key in the industrial production of silicone products. alfachemic.com

Cycloaddition Reactions: Platinum chlorides, as an analogue to bromides, can catalyze intramolecular [3+2] cycloaddition reactions with high yield. alfachemic.com

Cross-Coupling Reactions: Nickel bromide complexes, which share some catalytic principles with platinum, are used as precursors for electrocatalyzed cross-coupling of aryl halides. acs.orgprinceton.edu

For heterogeneous catalysis, this compound can be used to prepare supported platinum catalysts. By impregnating a support material (like alumina, silica, or carbon) with a solution of the precursor followed by reduction, highly dispersed platinum nanoparticles are formed on the surface. These supported catalysts are robust, easily separable from the reaction mixture, and widely used in industrial processes.

Electrocatalytic Applications and Sensor Development

The platinum materials derived from this compound exhibit significant electrocatalytic activity, making them suitable for applications in energy conversion and sensing. Electrocatalysts are crucial for advancing renewable energy technologies like fuel cells. researchgate.net

Platinum nanoparticles and films are benchmark electrocatalysts for reactions such as the oxygen reduction reaction (ORR) and the oxidation of small organic molecules like methanol and formic acid. researchgate.net The high surface area and specific crystal facets of platinum nanomaterials enhance reaction kinetics and efficiency.

In the field of sensor development, platinum nanomaterials are extensively used to construct highly sensitive and selective electrochemical biosensors. frontiersin.org Their large specific surface area, excellent conductivity, and biocompatibility make them ideal for immobilizing biomolecules and facilitating electron transfer in sensing applications. researchgate.net Platinum nanoparticle-based sensors have been developed for the detection of a wide range of analytes, including DNA, disease markers, and pesticides. frontiersin.org

Applications in Electrochemical Sensing:

DNA Biosensors: PtNPs electrodeposited on electrodes enhance the signal for DNA detection. frontiersin.org

Immunosensors: The strong adsorption and catalytic properties of PtNPs allow for the sensitive detection of antigens and antibodies. frontiersin.org

Small Molecule Detection: PtNP-modified electrodes are used to detect agriculturally significant compounds and other small molecules. frontiersin.org

Elucidation of Structure-Activity Relationships in Platinum Catalysts

Understanding the relationship between the physical structure of a catalyst and its activity is fundamental to designing more efficient catalysts. For platinum catalysts derived from this compound, key structural features like particle size, crystal facet exposure, and the nature of the support material significantly influence their performance.

The electrodeposition of platinum from hexahaloplatinate precursors provides a clear example of this relationship. As detailed in Table 1, modifying a single synthesis parameter—the deposition potential—directly alters the resulting film's microstructure (grain size and texture). This structural change, in turn, has a profound impact on the material's electrochemical and electrocatalytic behavior. researchgate.net For instance, the atomic-scale surface structure, such as the density of atomic steps on a platinum surface, plays a major role in its electrocatalytic activity. researchgate.net

Similarly, in heterogeneous catalysis, the size of the platinum nanoparticles can determine the reaction pathway and selectivity. Smaller particles often exhibit higher activity due to a larger surface-to-volume ratio, but they can also be less stable. The interaction between the platinum nanoparticles and the support material can also induce electronic effects that modify the catalyst's intrinsic activity. Research in this area aims to precisely control the synthesis of platinum materials to optimize these structural features for specific catalytic applications.

Research Reagent in Fundamental Coordination Chemistry and Inorganic Synthesis

This compound, (NH₄)₂[PtBr₆], serves as a valuable precursor and research reagent in the fields of coordination chemistry and inorganic synthesis. Its utility stems from the reactivity of the hexabromoplatinate(IV) anion, which can undergo ligand substitution reactions to yield a variety of platinum(IV) complexes. These reactions are fundamental to expanding the library of platinum compounds and studying their chemical and physical properties.

A notable application of this compound is in the synthesis of mixed-halogenoplatinates(IV) and other platinum(IV) complexes through carefully controlled ligand exchange reactions. The bromide ligands in the [PtBr₆]²⁻ complex can be sequentially or fully replaced by other ligands, allowing for the synthesis of new coordination compounds with tailored properties.

One illustrative example of its use as a synthetic precursor is the preparation of the nitratopentabromoplatinate(IV) anion, [PtBr₅(NO₃)]²⁻. This synthesis is achieved through the reaction of this compound with silver nitrate in a suitable solvent. In this reaction, the silver ions precipitate the bromide ions as silver bromide, facilitating the substitution of a bromide ligand with a nitrate group. This reaction provides a pathway to introduce an oxo-ligand into the coordination sphere of the platinum(IV) center, which can be a stepping stone for further synthetic transformations.

The general reactivity of the hexabromoplatinate(IV) anion also extends to reactions with various other incoming ligands, including but not limited to, other halides, pseudohalides, and organic ligands containing donor atoms such as nitrogen, phosphorus, or sulfur. The choice of solvent, temperature, and stoichiometry of the reactants can influence the degree of substitution and the final product obtained. These synthetic routes are crucial for systematically studying the effects of ligand variation on the electronic structure, redox potential, and reactivity of platinum(IV) complexes.

Below is a data table summarizing the key reactants and products in a representative synthesis utilizing this compound.

| Starting Material | Reagent | Product | Reaction Type |

| This compound ((NH₄)₂[PtBr₆]) | Silver nitrate (AgNO₃) | Ammonium nitratopentabromoplatinate(IV) ((NH₄)₂[PtBr₅(NO₃)]) | Ligand Substitution |

| This compound ((NH₄)₂[PtBr₆]) | Excess Chloride ions (Cl⁻) | Mixed bromido-chlorido-platinate(IV) complexes | Ligand Exchange |

| This compound ((NH₄)₂[PtBr₆]) | Nitrogen-donor ligands (e.g., pyridine) | Platinum(IV) complexes with N-donor ligands | Coordination Reaction |

This interactive data table provides a simplified overview of synthetic applications. The actual reaction conditions and product distributions can be more complex and are dependent on various experimental factors.

The study of these substitution reactions provides valuable insights into the mechanisms of ligand exchange at an octahedral d⁶ metal center. The kinetic and thermodynamic parameters of these reactions contribute to the fundamental understanding of coordination chemistry principles, such as the trans-effect and the influence of the entering and leaving groups on the reaction rate and pathway.

Computational Chemistry and Theoretical Modeling Approaches in Ammonium Hexabromoplatinate Research

Development of Interatomic Potentials and Force Fields for Platinum Group Metal Complexes

The accuracy of classical molecular simulations heavily relies on the quality of the underlying interatomic potentials and force fields, which mathematically describe the energy of a system as a function of its atomic coordinates. youtube.com For platinum group metal (PGM) complexes such as ammonium (B1175870) hexabromoplatinate, developing accurate force fields is a significant challenge due to the complex electronic structures of the heavy metals and the influence of relativistic effects.

The development of force fields for these systems often involves a combination of quantum mechanical (QM) calculations and experimental data. aps.org Parameters for bonds, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic) are meticulously calibrated to reproduce known properties. For the hexabromoplatinate(IV) anion, [PtBr₆]²⁻, this would involve parameterizing the Pt-Br bond stretching, Br-Pt-Br angle bending, and the non-bonded interactions of the platinum and bromine atoms with their surroundings, including the ammonium counter-ions and solvent molecules.

Several types of force fields can be employed for PGM complexes:

Classical Non-Polarizable Force Fields: These are the simplest type, where atomic charges are fixed. While computationally efficient, they may not accurately capture the response of the complex to different chemical environments. nih.gov

Polarizable Force Fields: These models account for the induction effects by allowing atomic charges or dipoles to fluctuate in response to the local electric field. nih.gov This is particularly important for highly charged species like the [PtBr₆]²⁻ anion, where polarization can significantly influence its interactions. nih.gov

Machine Learning Potentials (MLPs): A more recent approach involves using machine learning algorithms to learn the potential energy surface from a large dataset of QM calculations. arxiv.orgrsc.orgyoutube.com MLPs can achieve accuracies close to the underlying QM method at a fraction of the computational cost, making them promising for large-scale simulations of PGM complexes. arxiv.orgnih.gov

The parameterization process typically involves fitting to a variety of target data, as outlined in the table below.

| Target Data Type | Examples | Relevance to (NH₄)₂[PtBr₆] |

| Structural Data | Bond lengths, bond angles, crystal structures | Ensures the correct geometry of the [PtBr₆]²⁻ octahedron and the overall crystal lattice of the salt are reproduced. |

| Spectroscopic Data | Vibrational frequencies (IR, Raman) | Validates the force constants for bond stretching and angle bending by comparing calculated and experimental spectra. youtube.com |

| Thermodynamic Data | Enthalpies of formation, solvation free energies | Ensures the model accurately describes the energetic properties of the compound. rsc.org |

| Quantum Mechanical Data | Potential energy surfaces, electrostatic potentials | Provides a high-level theoretical benchmark for fitting electrostatic and other parameters. nih.gov |

The development of a robust and transferable interatomic potential for ammonium hexabromoplatinate is a crucial first step for enabling reliable molecular dynamics and Monte Carlo simulations.

Molecular Dynamics (MD) Simulations for Solvation and Condensed Phase Studies

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the dynamics, structure, and thermodynamics of materials in their condensed phases. For this compound, MD simulations are particularly valuable for understanding its behavior in solution.

A key aspect of simulating ionic compounds in solution is the treatment of solvation. The interactions between the ammonium cations, hexabromoplatinate anions, and solvent molecules govern the compound's solubility, transport properties, and reactivity. MD simulations can explicitly model these interactions, providing a molecular-level picture of the solvation shell structure and dynamics. rsc.orgnih.gov

Key research questions that can be addressed using MD simulations of (NH₄)₂[PtBr₆] include:

Solvation Shell Structure: Determining the number, orientation, and residence time of solvent molecules in the first and second solvation shells of the [NH₄]⁺ and [PtBr₆]²⁻ ions.

Ion Pairing: Investigating the formation of contact ion pairs (CIPs), solvent-shared ion pairs (SSIPs), and solvent-separated ion pairs (SSIPs) between the ammonium and hexabromoplatinate ions.

Transport Properties: Calculating diffusion coefficients, ionic conductivity, and viscosity of this compound solutions.

Influence of Solvent: Comparing the behavior of the compound in different solvents to understand the role of solvent polarity, hydrogen bonding capacity, and other properties on its solvation and dynamics.

The table below summarizes typical parameters and outputs from an MD simulation of an ionic species in solution.

| Simulation Parameter/Output | Description | Example for (NH₄)₂[PtBr₆] in Water |

| Force Field | The set of potential energy functions and parameters used to describe the interactions between atoms. | A combination of a tailored potential for [PtBr₆]²⁻ and standard force fields for [NH₄]⁺ and water (e.g., TIP3P). |

| Simulation Box | A periodic box containing the ions and a sufficient number of solvent molecules to represent a bulk solution. | A cubic box with dimensions of approximately 50x50x50 ų, containing two (NH₄)₂[PtBr₆] units and several thousand water molecules. |

| Ensemble | The statistical ensemble used to control thermodynamic variables like temperature and pressure (e.g., NVT, NPT). | NPT (isothermal-isobaric) ensemble at 298 K and 1 atm. |

| Simulation Time | The duration of the simulation, which needs to be long enough to sample the relevant molecular motions. | 100 nanoseconds or longer. |

| Radial Distribution Function (RDF) | A function that describes how the density of surrounding particles varies as a function of distance from a reference particle. | RDFs for Pt-O(water), N-O(water), and Pt-N pairs to analyze solvation and ion pairing. |

| Coordination Number | The average number of a certain type of atom within a defined distance (usually the first solvation shell) of a central atom. | The number of water molecules in the first solvation shell of the [PtBr₆]²⁻ anion. |

MD simulations provide a dynamic and detailed view of the molecular interactions that are often difficult to probe experimentally.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methodologies

Hybrid QM/MM methods offer a powerful approach to study large molecular systems where a specific region requires the accuracy of a quantum mechanical description, while the remainder of the system can be treated with the computational efficiency of molecular mechanics. nih.govkaust.edu.sa This is particularly advantageous for systems containing transition metals like platinum, where the electronic effects are crucial for understanding their properties and reactivity. chemrxiv.org

In a QM/MM simulation of this compound, the [PtBr₆]²⁻ anion would typically be treated at the QM level. This allows for an accurate description of the electronic structure of the platinum center, the Pt-Br bonds, and any charge transfer or polarization effects. The surrounding ammonium ions and solvent molecules would be treated at the MM level using a classical force field.

The interaction between the QM and MM regions is a critical aspect of the QM/MM methodology. Different coupling schemes exist: